

# 1,2-Diarachidoyl-sn-glycero-3-phosphocholine

## CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

**Compound Name:** 1,2-Diarachidoyl-sn-glycero-3-phosphocholine

**Cat. No.:** B159032

[Get Quote](#)

An In-Depth Technical Guide to **1,2-Diarachidoyl-sn-glycero-3-phosphocholine** (DAPC)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**1,2-Diarachidoyl-sn-glycero-3-phosphocholine** (DAPC) is a high-purity, synthetic phospholipid distinguished by its two fully saturated 20-carbon acyl chains (arachidic acid). This unique molecular structure imparts a high phase transition temperature (T<sub>m</sub>), resulting in highly rigid and stable lipid bilayers at physiological temperatures. These properties make DAPC an exemplary excipient in advanced drug delivery systems, particularly for liposomal formulations where minimal drug leakage and extended release profiles are paramount. This guide provides a comprehensive overview of DAPC's physicochemical properties, the scientific rationale for its use, detailed protocols for its synthesis and formulation into liposomes, and methods for characterization.

## Core Physicochemical Properties of DAPC

DAPC's utility in pharmaceutical sciences is directly linked to its well-defined chemical and physical characteristics. As a Senior Application Scientist, understanding these parameters is the first step in rationally designing a robust formulation.

The foundational identity of DAPC is established by its chemical formula and CAS number, ensuring unambiguous identification and sourcing.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its molecular weight is a key parameter for all stoichiometric calculations during formulation.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

| Property            | Value                                                                                                         | Source(s)                                                   |
|---------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number          | 61596-53-0                                                                                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula   | C <sub>48</sub> H <sub>96</sub> NO <sub>8</sub> P                                                             | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight    | 846.25 g/mol                                                                                                  | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Synonyms            | DAPC, L- $\alpha$ -<br>Phosphatidylcholine,<br>diarachidoyl, 1,2-Dieicosanoyl-<br>sn-glycero-3-phosphocholine | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> |
| Appearance          | White crystalline solid                                                                                       | <a href="#">[5]</a>                                         |
| Solubility          | Soluble in ethanol                                                                                            | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Storage Temperature | -20°C                                                                                                         | <a href="#">[5]</a>                                         |

## The Scientific Imperative: Phase Transition Temperature (T<sub>m</sub>)

The single most important parameter governing the application of DAPC is its main phase transition temperature (T<sub>m</sub>). This is the temperature at which the lipid bilayer transitions from a tightly packed, ordered "gel" state to a more disordered, mobile "liquid crystalline" or fluid state.

The T<sub>m</sub> of a saturated phosphatidylcholine is directly proportional to the length of its acyl chains. Longer chains exhibit stronger van der Waals interactions, requiring more thermal energy to induce mobility.

- DMPC (14:0): ~24°C
- DPPC (16:0): ~41°C
- DSPC (18:0): ~55°C[\[6\]](#)

Following this established trend, DAPC (20:0) possesses a T<sub>m</sub> significantly above that of DSPC, estimated to be in the range of 65-75°C.

**Causality in Experimental Design:** This high T<sub>m</sub> is the core reason for selecting DAPC. At physiological temperature (~37°C), a DAPC-based liposome is deep within its gel phase. This translates to a membrane with exceptionally low permeability.<sup>[7]</sup> For drug delivery applications, this is highly advantageous as it minimizes premature leakage of the encapsulated therapeutic agent, ensuring it remains within the carrier until it reaches the target site.<sup>[8]</sup> In contrast, a liposome formulated with a lipid whose T<sub>m</sub> is below or near 37°C would exist in a fluid state, leading to higher drug leakage rates.<sup>[7]</sup>



[Click to download full resolution via product page](#)

Caption: Relationship between acyl chain length, T<sub>m</sub>, and liposome properties at 37°C.

## Synthesis of High-Purity DAPC

While DAPC is commercially available, understanding its synthesis provides insight into potential impurities and quality control parameters. A common and robust method is the Steglich esterification of the glycerophosphocholine (GPC) backbone with arachidic acid.

**Authoritative Grounding:** This process relies on the activation of carboxylic acids (arachidic acid) by a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-

dimethylaminopyridine (DMAP), to facilitate ester bond formation with the hydroxyl groups of GPC.[9]

## Protocol: Steglich Esterification for DAPC Synthesis

- Preparation of GPC Complex: Dissolve sn-glycero-3-phosphocholine (GPC) in methanol and add it dropwise to silica gel. Concentrate the mixture under vacuum to create a silica-GPC complex. This step enhances the surface area and reactivity of the GPC.
- Esterification Reaction: In a sealed, nitrogen-purged flask, combine the silica-GPC complex, chloroform, arachidic acid, DCC, and DMAP. A typical molar ratio would be GPC:arachidic acid:DCC:DMAP = 1.0:4.8:4.8:2.5. The excess reagents drive the reaction to completion.
- Incubation: Heat the reaction mixture at approximately 45°C for 72 hours with constant stirring.
- Quenching and Filtration: Cool the mixture and add water to quench the reaction. Filter the mixture to remove the silica and the primary byproduct, dicyclohexylurea (DCU).
- Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate the lipid product from water-soluble impurities.
- Purification: The critical step for achieving high purity is the removal of unreacted reagents and byproducts. While column chromatography is common, a more scalable approach involves sequential recrystallization from ethyl acetate and then acetone.[9] This process effectively removes residual DCU and unreacted arachidic acid.
- Verification: Confirm the structure and purity of the final DAPC product using  $^1\text{H-NMR}$ , Mass Spectrometry, and HPLC. The absence of urea-related peaks in the NMR spectrum is a key indicator of purity.[9]

## Application: Formulation of DAPC-Containing Liposomes

DAPC is rarely used alone; it is typically combined with other lipids like cholesterol and PEGylated lipids to optimize the formulation for *in vivo* applications. Cholesterol acts as a "membrane plasticizer," modulating the rigidity of the gel-phase bilayer, while PEGylated lipids

are included to create a hydrophilic corona that reduces opsonization and prolongs circulation time (a "stealth" liposome).[8]

## Protocol: Preparation of DAPC/Cholesterol Liposomes via Thin-Film Hydration and Extrusion

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a defined size, a standard and self-validating system for preclinical drug delivery studies.[8][10]

- **Lipid Preparation:** In a round-bottom flask, dissolve DAPC and cholesterol in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol). A common molar ratio is 55:45 DAPC:Cholesterol. If creating a stealth liposome, 1-5 mol% of a PEGylated lipid like DSPE-PEG2000 can be included.
- **Thin-Film Formation:** Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature well above the T<sub>m</sub> of all lipid components (e.g., 75-80°C for DAPC) to ensure homogenous mixing. Apply a vacuum to slowly remove the organic solvent, resulting in a thin, dry lipid film on the flask's inner surface.
- **Film Desiccation:** Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which could otherwise compromise bilayer integrity.
- **Hydration:** Add the aqueous phase (e.g., phosphate-buffered saline, or a buffer containing the hydrophilic drug to be encapsulated) to the flask. The temperature of the hydration buffer must be maintained above the T<sub>m</sub> of the DAPC (~75-80°C). Agitate the flask gently (vortexing can be used) to swell the lipid film, forming multilamellar vesicles (MLVs). This step typically takes 30-60 minutes.
- **Extrusion (Sizing):** Load the MLV suspension into a pre-heated liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). The extruder and syringe must be kept heated above the T<sub>m</sub> throughout this process. Force the suspension through the membranes 11-21 times. This repeated extrusion process transforms the heterogeneous MLVs into a homogenous population of LUVs with a diameter close to the membrane pore size.

- Purification: Cool the liposome suspension to room temperature. To remove any unencapsulated drug, use size exclusion chromatography or dialysis.



[Click to download full resolution via product page](#)

Caption: Standard workflow for preparing DAPC-containing liposomes.

## Characterization of DAPC Liposomes

Once formulated, a rigorous characterization is essential to ensure the system meets the required specifications for its intended application.

| Parameter                                  | Method                                   | Rationale                                                                                                                                                                |
|--------------------------------------------|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)           | Confirms the average vesicle diameter and the homogeneity of the population. A low PDI (<0.2) is desirable.                                                              |
| Zeta Potential                             | Laser Doppler Velocimetry                | Measures the surface charge of the liposomes, which influences their stability in suspension and their interaction with biological systems.                              |
| Encapsulation Efficiency (%EE)             | Spectroscopy / Chromatography            | Quantifies the amount of drug successfully entrapped within the liposomes versus the total amount used. Calculated as: $(\%EE = (Drugtrapped / Drugtotal) \times 100)$ . |
| Drug Release Profile                       | Dialysis Method / In Vitro Release Assay | Measures the rate of drug leakage from the liposomes over time under physiological conditions (e.g., 37°C in buffer), confirming the stability imparted by DAPC.         |

## Conclusion and Future Perspectives

**1,2-Diarachidoyl-sn-glycero-3-phosphocholine** is more than just a structural lipid; it is an enabling technology for advanced drug delivery. Its defining characteristic—a high phase transition temperature resulting from its long, saturated acyl chains—provides formulators with a tool to create exceptionally stable and low-leakage liposomal carriers. This property is critical for developing controlled-release formulations of potent APIs, protecting sensitive molecules from degradation, and improving the therapeutic index of existing drugs. As the field moves towards more complex, targeted nanomedicines, the predictable, robust, and biocompatible

nature of DAPC ensures it will remain a cornerstone excipient in the development of next-generation therapeutics.

## References

- **1,2-Diarachidoyl-sn-glycero-3-phosphocholine**. Chem-Impex. [\[Link\]](#)
- **1,2-Diarachidoyl-sn-glycero-3-phosphocholine** (DAPC): Properties, Applications, and Advantages in Lipid Research and Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)
- **1,2-Diarachidoyl-sn-glycero-3-phosphocholine** | C48H96NO8P | CID 22880141. PubChem. [\[Link\]](#)
- Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA...
- High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evalu
- synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). PubMed. [\[Link\]](#)
- Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug. PubMed. [\[Link\]](#)
- Evidence for the formation of symmetric and asymmetric DLPC-DAPC lipid bilayer domains. Cellular Physiology and Biochemistry. [\[Link\]](#)
- Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes. PubMed. [\[Link\]](#)
- The in vitro drug release profiles of the DMPC, DPPC, and DSPC...

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for the formation of symmetric and asymmetric DLPC-DAPC lipid bilayer domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery utilizing protein-like molecular architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]
- 6. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]
- 10. Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,2-Diarachidoyl-sn-glycero-3-phosphocholine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159032#1-2-diarachidoyl-sn-glycero-3-phosphocholine-cas-number-and-molecular-weight>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)